3-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS No.: 1189928-11-7
Cat. No.: VC6862705
Molecular Formula: C23H23N5O2
Molecular Weight: 401.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189928-11-7 |
|---|---|
| Molecular Formula | C23H23N5O2 |
| Molecular Weight | 401.47 |
| IUPAC Name | 3-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C23H23N5O2/c1-16-5-4-6-17(13-16)26-9-11-27(12-10-26)20(29)14-28-15-24-21-18-7-2-3-8-19(18)25-22(21)23(28)30/h2-8,13,15,25H,9-12,14H2,1H3 |
| Standard InChI Key | YZWFISMICACNME-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Analysis
The compound’s IUPAC name, 8-methyl-3-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one, delineates its architecture. The pyrimido[5,4-b]indole core consists of a pyrimidine ring fused to an indole system at positions 5 and 4, respectively . At position 3 of this core, an oxoethyl linker connects to a piperazine ring, which is further substituted at position 4 with a 3-methylphenyl group. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.5 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)C |
| Topological Polar Surface Area | 81.5 Ų (estimated) |
The 3-methylphenyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability, while the piperazine moiety contributes to receptor-binding versatility .
Spectroscopic and Computational Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous pyrimidoindoles exhibit characteristic signals:
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-NMR: Pyrimidine protons resonate at δ 8.2–8.5 ppm, while indole NH protons appear near δ 10.5 ppm .
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-NMR: Carbonyl groups (C=O) in the oxoethyl linker and pyrimidoindolone core typically show signals between δ 165–175 ppm .
Computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO) and a logP value of ~3.2, suggesting balanced hydrophobicity.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one follows a multi-step strategy:
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Pyrimidoindole Core Formation: Condensation of 5-aminoindole derivatives with β-keto esters or nitriles under acidic conditions yields the pyrimido[5,4-b]indol-4-one scaffold.
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Side-Chain Introduction: The oxoethyl-piperazine side chain is appended via nucleophilic substitution or amide coupling. For example, reaction with 2-chloroacetamide intermediates followed by piperazine substitution introduces the 4-(3-methylphenyl)piperazin-1-yl group .
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) isolate the target compound, with yields typically ranging from 15–30% due to steric hindrance at the indole position.
Key Reactions and Derivatives
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Alkylation: The piperazine nitrogen can undergo further alkylation to introduce substituents modulating receptor selectivity .
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Oxidation/Reduction: The ketone group in the oxoethyl linker may be reduced to a hydroxyl or oxidized to a carboxylic acid for prodrug strategies .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
The 3-methylphenyl variant discussed here balances lipophilicity and steric bulk, favoring CNS penetration over peripheral activity.
Future Research Directions
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ADMET Profiling: Systematic studies on absorption, distribution, metabolism, excretion, and toxicity are critical for preclinical development.
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Target Deconvolution: High-throughput screening against kinase or GPCR panels could identify novel targets.
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Formulation Optimization: Nanoencapsulation or salt formation may improve aqueous solubility.
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